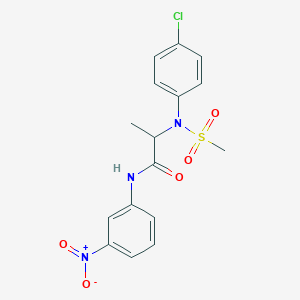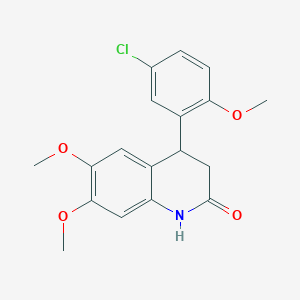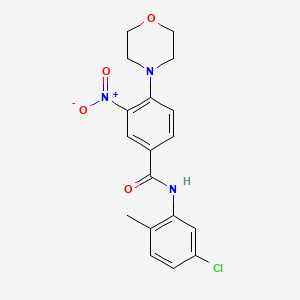![molecular formula C19H21N3O4S B4189142 N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4189142.png)
N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide
描述
N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as N-phenyl-1-(phenylsulfonyl)-3-piperidinecarboxamide (PSNCBAM-1), is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain sensation, inflammation, and cancer cell proliferation.
作用机制
PSNCBAM-1 selectively antagonizes the G protein-coupled receptor GPR55, which is expressed in various tissues and plays a role in pain sensation, inflammation, and cancer cell proliferation. The exact mechanism of action of PSNCBAM-1 is not fully understood, but it is thought to inhibit GPR55-mediated signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
PSNCBAM-1 has been shown to have various biochemical and physiological effects in animal models and cell lines. These include inhibition of cancer cell proliferation, induction of apoptosis, inhibition of pain and inflammation, protection against neurodegeneration and cognitive impairment, and modulation of immune function. PSNCBAM-1 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
The advantages of using PSNCBAM-1 in lab experiments include its high selectivity and potency as a GPR55 antagonist, its low toxicity and good pharmacokinetic properties, and its potential therapeutic applications in various diseases. However, the limitations of using PSNCBAM-1 include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential off-target effects on other G protein-coupled receptors.
未来方向
There are several future directions for research on PSNCBAM-1. These include further studies on its mechanism of action and signaling pathways, identification of its potential off-target effects and interactions with other receptors, optimization of its pharmacokinetic properties and formulation for clinical use, and evaluation of its therapeutic efficacy in animal models and clinical trials. In addition, PSNCBAM-1 may have potential applications in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders, which warrant further investigation.
科学研究应用
PSNCBAM-1 has been studied extensively for its potential therapeutic applications in various diseases such as pain, inflammation, cancer, and neurodegenerative disorders. The selective antagonism of GPR55 by PSNCBAM-1 has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, PSNCBAM-1 has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. PSNCBAM-1 has also been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
1-(benzenesulfonyl)-N-(4-carbamoylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c20-18(23)14-8-10-16(11-9-14)21-19(24)15-5-4-12-22(13-15)27(25,26)17-6-2-1-3-7-17/h1-3,6-11,15H,4-5,12-13H2,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKPJNHLYBGEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-{4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4189066.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4189082.png)
![ethyl 4,5-dimethyl-2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4189085.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide](/img/structure/B4189090.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4189093.png)
![2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4189101.png)


![(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4189134.png)
![N-(2-methoxyphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4189136.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B4189163.png)
![6-amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-2-thienyl}-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4189170.png)
![N-(3-chloro-4-fluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4189174.png)